molecular formula C14H13FN2O3 B5544319 4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine

4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine

Cat. No. B5544319
M. Wt: 276.26 g/mol
InChI Key: IJIHBEPUTAXTCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules containing fluorophenyl and isoxazolyl groups attached to a morpholine ring can be complex. For instance, compounds structurally similar to our molecule of interest have been synthesized through refluxing processes involving oxadiazole-2-thiol and chloroethyl morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and finally confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). This process exemplifies the intricate steps required to synthesize and confirm the molecular structure of such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine" has been elucidated using techniques like X-ray diffraction. These studies reveal the crystal system and lattice parameters, providing insights into the molecular geometry and the intermolecular interactions within the crystal lattice (S. Prasad et al., 2018). Such detailed structural analysis is crucial for understanding the compound's physical and chemical behavior.

Chemical Reactions and Properties

The chemical reactivity of these compounds encompasses a range of reactions, including their potential as intermediates in the synthesis of more complex molecules. For example, the preparation of related compounds often involves steps such as nitro group reduction and reactions with sulfonyl chlorides or chloroformates to yield new sulfonamides and carbamates with significant antimicrobial activity (D. B. Janakiramudu et al., 2017). These reactions highlight the chemical versatility and potential application areas of the compound .

Scientific Research Applications

Synthesis and Characterization

4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized using NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction. This compound exhibited significant anti-TB activity and superior anti-microbial activity, showcasing its potential in medicinal chemistry applications (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

Molecular Docking and Biological Activity

A series of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, demonstrated good to potent antimicrobial activity. Molecular docking studies predicted their affinity and orientation at the active enzyme site, highlighting their potential in drug discovery for targeting microbial infections (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, et al., 2017).

Molluscicidal Agents

4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, showed good molluscicidal effects. Its synthesis and bioassay results suggest potential applications in pest control (Duan, Li-ping, Qin, Zhi-qiang, et al., 2014).

Antiproliferative Activity

The synthesis and evaluation of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone for antiproliferative activity showcased its potential in cancer research. Structural characterization and Hirshfeld surface analysis were employed to understand intermolecular interactions, providing insights into its stability and activity (S. Prasad, C. Anandakumar, A. Raghu, et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s designed to be a drug, it would interact with biological targets in the body to exert its effects. The presence of the fluorophenyl and isoxazole groups could suggest potential biological activity, as these groups are found in various bioactive compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and reactivity, as well as investigation of its potential uses. If it shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-3-1-10(2-4-11)12-9-13(20-16-12)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIHBEPUTAXTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorophenyl)-1,2-oxazol-5-yl](morpholin-4-yl)methanone

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